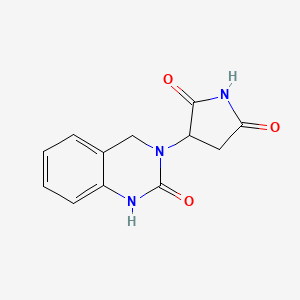

3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione

Description

3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a quinazolinone core fused with a pyrrolidine-2,5-dione moiety. The quinazolinone scaffold is notable for its prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula |

C12H11N3O3 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

3-(2-oxo-1,4-dihydroquinazolin-3-yl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C12H11N3O3/c16-10-5-9(11(17)14-10)15-6-7-3-1-2-4-8(7)13-12(15)18/h1-4,9H,5-6H2,(H,13,18)(H,14,16,17) |

InChI Key |

KTNYSUIXLLFACK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC1=O)N2CC3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and formamide or its equivalents.

Pyrrolidine-2,5-dione Formation: This can be synthesized through the reaction of maleic anhydride with amines.

Coupling Reactions: The final step would involve coupling the quinazolinone core with the pyrrolidine-2,5-dione moiety under specific conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The quinazolinone moiety facilitates nucleophilic attacks at its carbonyl groups. In one protocol, 3-(2-oxo-1,4-dihydroquinazolin-3-yl)pyrrolidine-2,5-dione reacts with amidrazones in chloroform or toluene at 80–100°C to form substituted derivatives (e.g., thioacetamide analogs) via nucleophilic substitution (Scheme 1). Yields range from 75–95%, with solvent polarity influencing reaction efficiency .

Key Data:

| Reactant | Product | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| N-Substituted amidrazones | 3-Arylpyrrolidine-2,5-dione derivatives | Chloroform | 80 | 85–95 |

| 2,3-Dimethylmaleic anhydride | Maleimide adducts | Toluene | 100 | 75–80 |

Coupling Reactions with Amines

The compound undergoes coupling with primary and secondary amines in the presence of N,N-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). For example, reaction with aniline derivatives in dioxane yields N-substituted acetamide analogs (Scheme 2) .

Example:

-

Reactants:

-

2-(2,4-Dioxoquinazolin-3-yl)acetic acid

-

Benzylamine

-

-

Conditions: CDI, dioxane, 25°C, 12 h

-

Product: 2-(2,4-Dioxoquinazolin-3-yl)-N-benzylacetamide

Multicomponent Cyclization Reactions

In glacial acetic acid or ethanol, the compound participates in multicomponent reactions with aldehydes and amines to form fused heterocycles. A study demonstrated its reaction with ethyl 2,4-dioxovalerate and benzaldehyde to produce 4-acetyl-3-hydroxy-pyrrolin-2-ones (Scheme 3) . Ethanol outperformed acetic acid, increasing yields from 70% to 80% .

Mechanistic Highlights:

-

Nucleophilic attack by amine on aldehyde-derived imine.

-

Cyclization via keto-enol tautomerization.

Catalytic Conjugate Additions

Cobalt-catalyzed site-selective additions to indoles have been reported. For instance, in the presence of Co(acac)₂ (5 mol%), the compound reacts with 1-(pyrimidin-2-yl)-1H-indole to form 3-arylated succinimides (Scheme 4) .

Representative Example:

-

Reactant: 1-(Pyrimidin-2-yl)-1H-indole

-

Catalyst: Co(acac)₂ (5 mol%)

-

Solvent: DMF, 100°C, 3 h

-

Product: 1-Ethyl-3-(1-(pyrimidin-2-yl)-1H-indol-2-yl)pyrrolidine-2,5-dione

Spectroscopic Data (NMR):

Acid-Catalyzed Cyclocondensations

Under trifluoroacetic acid (TFA) catalysis in a Q-tube reactor, the compound reacts with 1-amino-2-iminopyridines to form pyrido[1,2-b]triazine derivatives (Scheme 5). High-pressure conditions (130°C, 12 h) enhance yields up to 48% .

Mechanism:

-

Protonation of carbonyl groups by TFA.

-

Sequential nucleophilic attacks by amino and imino groups.

Oxidation and Functionalization

The thioether derivatives of this compound can be oxidized to sulfones using hydrogen peroxide. For example, 2-(2-thioxoquinazolin-3-yl)acetic acid converts to 2-(2,4-dioxoquinazolin-3-yl)acetic acid in 90% yield (Scheme 6) .

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.

Medicine

Medicinally, compounds with similar structures have been studied for their potential anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized into two classes: quinazolinone derivatives and pyrrolidine-dione-containing molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings :

Receptor Affinity vs. 5-HT-Targeting Analogs: The 1,2,3,4-tetrahydro-β-carbolines in exhibit nanomolar affinity for 5-HT1A/5-HT2 receptors due to their planar β-carboline core and alkyl substituents . In contrast, the target compound’s quinazolinone-pyrrolidine-dione hybrid lacks the β-carboline system, suggesting divergent receptor interactions. Molecular modeling (as applied in ) could clarify whether the target compound adopts a complementary pharmacophore for 5-HT or other receptors.

Kinase Inhibition Potential: Quinazolinones like erlotinib and gefitinib are established kinase inhibitors. The target compound’s quinazolinone moiety may similarly interact with ATP-binding pockets, though the pyrrolidine-dione group could alter selectivity or solubility compared to linear side chains in classical inhibitors.

Solubility and Bioavailability :

- Pyrrolidine-2,5-dione derivatives often exhibit moderate aqueous solubility due to their polar carbonyl groups. This contrasts with β-carbolines, which are typically lipophilic. The target compound’s solubility profile remains uncharacterized in the provided evidence but could be intermediate between these classes.

Biological Activity

3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

This structure features a pyrrolidine ring and a quinazoline moiety, which are known for their biological significance. The presence of these functional groups contributes to the compound's reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the potential of pyrrolidine-2,3-diones, including this compound, as inhibitors of bacterial growth. Notably, research has identified this compound as a promising scaffold for developing inhibitors targeting PBP3 (Penicillin-Binding Protein 3) in Pseudomonas aeruginosa, a pathogen associated with multidrug resistance. The compound demonstrated significant antibacterial activity with minimal cytotoxic effects in initial screenings .

Table 1: Antibacterial Activity Against Pseudomonas aeruginosa

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| 1 | 100 | 60-100 |

| 2 | 100 | 70 |

| 3 | 100 | 80 |

The results indicate that modifications to the core structure can enhance antibacterial efficacy. The presence of specific substituents on the pyrrolidine ring was found to be crucial for activity.

Cytotoxicity and Safety Profile

A key aspect of evaluating new compounds is their safety profile. Studies have shown that derivatives of pyrrolidine-2,3-diones exhibit low cytotoxicity against mammalian cell lines at therapeutic concentrations. For instance, compounds with halogen substitutions were less toxic while maintaining antibacterial efficacy .

Table 2: Cytotoxicity Data

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| A | HeLa | >100 |

| B | MCF7 | >100 |

| C | HCT116 | >100 |

These findings suggest that the compound may be suitable for further development as an antibacterial agent with a favorable safety profile.

The mechanism by which this compound exerts its antibacterial effects appears to be linked to its ability to inhibit PBP3. This protein is essential for bacterial cell wall synthesis and is a validated target for antibiotic development. By disrupting this process, the compound can effectively inhibit bacterial growth .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of pyrrolidine derivatives. For example, a recent investigation synthesized various analogs and evaluated their biological activities. The study concluded that specific structural modifications led to enhanced antibacterial properties while reducing cytotoxic effects .

Case Study Example:

In one study, a series of pyrrolidine derivatives were synthesized and screened against Pseudomonas aeruginosa. The most potent compounds exhibited up to 90% inhibition at concentrations lower than those that induced cytotoxicity in human cell lines . This highlights the potential for developing selective agents that target bacterial infections without harming human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.